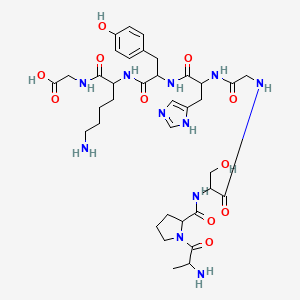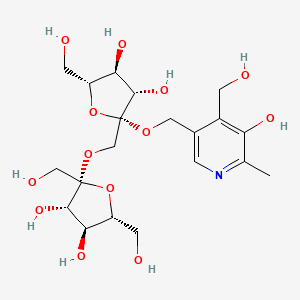![molecular formula C16H20O6 B582858 Benzoic acid (2S,4S,4'R)-2',2'-dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-ylmethyl ester CAS No. 145354-79-6](/img/structure/B582858.png)
Benzoic acid (2S,4S,4'R)-2',2'-dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-ylmethyl ester
Vue d'ensemble
Description
Benzoic acid (2S,4S,4’R)-2’,2’-dimethyl-[4,4’]BI[[1,3]dioxolanyl]-2-ylmethyl ester: is a complex organic compound with a unique structure that includes a benzoic acid moiety and a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid (2S,4S,4’R)-2’,2’-dimethyl-[4,4’]BI[[1,3]dioxolanyl]-2-ylmethyl ester typically involves multiple steps. One common method includes the esterification of benzoic acid with an appropriate alcohol in the presence of a catalyst. The reaction conditions often require an acidic environment and elevated temperatures to drive the esterification process to completion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group in the compound can participate in nucleophilic substitution reactions, where the ester is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, it may be used as a probe to study enzyme mechanisms or as a substrate in biochemical assays.
Industry: In the industrial sector, the compound can be used in the manufacture of polymers, resins, and coatings due to its stability and reactivity.
Mécanisme D'action
The mechanism by which benzoic acid (2S,4S,4’R)-2’,2’-dimethyl-[4,4’]BI[[1,3]dioxolanyl]-2-ylmethyl ester exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid, which can then participate in various biochemical pathways. The dioxolane ring may also interact with enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Benzoic acid: A simpler compound with similar acidic properties but lacking the dioxolane ring.
Methyl benzoate: An ester of benzoic acid with a simpler structure.
Ethyl benzoate: Another ester of benzoic acid with a different alkyl group.
Uniqueness: The presence of the dioxolane ring in benzoic acid (2S,4S,4’R)-2’,2’-dimethyl-[4,4’]BI[[1,3]dioxolanyl]-2-ylmethyl ester imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other benzoic acid derivatives.
Propriétés
IUPAC Name |
[(2S,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O6/c1-16(2)20-9-13(22-16)12-8-18-14(21-12)10-19-15(17)11-6-4-3-5-7-11/h3-7,12-14H,8-10H2,1-2H3/t12-,13+,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYNSSGHLKHKEP-MJBXVCDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2COC(O2)COC(=O)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2CO[C@@H](O2)COC(=O)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301139386 | |
| Record name | [4,4′-Bi-1,3-dioxolane]-2-methanol, 2′,2′-dimethyl-, 2-benzoate, (2S,4S,4′R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301139386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145354-79-6 | |
| Record name | [4,4′-Bi-1,3-dioxolane]-2-methanol, 2′,2′-dimethyl-, 2-benzoate, (2S,4S,4′R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145354-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4,4′-Bi-1,3-dioxolane]-2-methanol, 2′,2′-dimethyl-, 2-benzoate, (2S,4S,4′R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301139386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(1H-benzo[d]imidazol-2-yl)butan-1-one](/img/structure/B582780.png)




![2-(Benzo[d]oxazol-2-yl)-2-methylpropanenitrile](/img/structure/B582793.png)

